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Compound of Interest

Compound Name:
1-Amino-6-nitroindan

hydrochloride

CAS No.: 185230-66-4

Cat. No.: B066678 Get Quote

Executive Summary & Compound Profile
1-Amino-6-nitroindan hydrochloride (CAS: Available as free base 123951-87-7 or HCl salt

variants) is a bicyclic aromatic amine. Its structural rigidity, combined with the electron-

withdrawing nitro group, makes it a valuable scaffold for structure-activity relationship (SAR)

studies in neuroprotective drugs.

IUPAC Name: 6-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride

Molecular Formula: C₉H₁₀N₂O₂ · HCl

Molecular Weight: 178.19 (Free Base) / 214.65 (HCl Salt)

Appearance: Typically a pale yellow to off-white crystalline solid.

Solubility: Soluble in water, DMSO, methanol; sparingly soluble in dichloromethane (free

base is soluble in DCM).
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The critical challenge in characterizing this compound is distinguishing the 6-nitro isomer from

the potential 4-nitro and 5-nitro regioisomers formed during nitration.

The Indan Core Numbering Logic
Position 1: Amine (-NH₂[1][2][3]·HCl).

Positions 2, 3: Aliphatic methylene bridge.

Positions 4, 5, 6, 7: Aromatic ring.

6-Nitro Substitution: The nitro group is at position 6.[1] This places it:

Meta to the alkyl bridge at position 4.

Ortho to the proton at position 5.

Ortho to the proton at position 7.

Spectroscopic Data: The "Fingerprint" Verification
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (preferred for salts) or D₂O.

1H NMR (400 MHz, DMSO-d₆) – Diagnostic Signals:
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Position
Shift (δ
ppm)

Multiplicity Integration
Coupling
(Hz)

Assignment
Logic

NH₃⁺ 8.40 – 8.80 Broad Singlet 3H -

Ammonium

protons

(exchangeabl

e with D₂O).

H-7 8.25 – 8.35 d or br s 1H J ~ 2.0

Key

Diagnostic:

Deshielded

by both Nitro

(ortho) and

Amine salt

(spatial/induct

ive). Appears

as a doublet

(meta-

coupling to

H5) or broad

singlet.

H-5 8.10 – 8.20 dd 1H J ~ 8.2, 2.0

Key

Diagnostic:

Ortho to Nitro

(deshielded),

Ortho to H4.

Shows large

ortho

coupling and

small meta

coupling.

H-4 7.50 – 7.65 d 1H J ~ 8.2

Shielded

relative to

H5/H7. Ortho

coupling to

H5.
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H-1 4.60 – 4.80 m (or br t) 1H -

Benzylic

methine

adjacent to

ammonium.

H-3 2.90 – 3.15 m 2H -

Benzylic

methylene

(rigid ring

system).

H-2 2.40 – 2.60 m 1H -

Aliphatic

methylene

(often

overlaps with

DMSO

solvent

residual

peak).

H-2' 2.00 – 2.20 m 1H -

Aliphatic

methylene

(diastereotopi

c protons due

to chiral

center at C1).

13C NMR (100 MHz, DMSO-d₆) – Key Shifts:

Carbonyl/Nitro Carbons: ~148.0 ppm (C-NO₂).

Aromatic CH: ~125.0 (C7), ~121.0 (C5), ~126.0 (C4).

Aliphatic: ~55.0 (C1-N), ~30.0 (C3), ~29.0 (C2).
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Expert Insight: In the 6-nitro isomer, the aromatic proton pattern is d (H4), dd (H5), d/s (H7).

If you see a triplet (t) and two doublets (d), you likely have the 4-nitro isomer (symmetry in

coupling).

If you see a singlet (s) and two doublets (d) with different shifts, confirm the coupling

constants to distinguish 5-nitro from 6-nitro.

B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR.

Wavenumber (cm⁻¹) Functional Group Description

2800 – 3200 N-H Stretch

Broad, strong band

characteristic of Ammonium

salt (NH₃⁺). Overlaps C-H

stretches.

1520 – 1540 NO₂ Asymmetric
Strong, sharp band. Critical for

confirming nitration.

1340 – 1360 NO₂ Symmetric
Strong, sharp band. Paired

with the 1530 band.

1600, 1480 C=C Aromatic Ring skeletal vibrations.

730 – 750 C-H Bending

Out-of-plane bending,

indicative of substitution

pattern.

C. Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or GC-MS (requires free base).
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Molecular Ion [M+H]⁺:m/z 179.1 (Base Peak in ESI).

Fragment Ions (GC-MS/EI):

m/z 178 [M]⁺ (Molecular ion of free base).

m/z 161 [M – NH₃]⁺ (Loss of ammonia, typical for amines).

m/z 132 [M – NO₂]⁺ (Loss of nitro group).

m/z 115-117 [Indan core fragments].

Experimental Protocols
Protocol A: Preparation for NMR Analysis (Salt vs. Free Base)
Direct analysis of the HCl salt is recommended to prevent oxidation.

Weigh 5–10 mg of 1-Amino-6-nitroindan HCl.

Dissolve in 0.6 mL DMSO-d₆. (Avoid CDCl₃ as the salt is insoluble; avoid D₂O if looking for

exchangeable NH protons).

Critical Step: If resolution of the aromatic multiplets is poor, add 1 drop of D₂O to the DMSO

tube to exchange the NH₃⁺ protons, which eliminates N-H coupling and sharpens the C1-H

signal.

Protocol B: Regioisomer Verification Workflow
The following Graphviz diagram outlines the logic for confirming the 6-nitro isomer against

common impurities.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Analyze 1H NMR
(Aromatic Region 7.0 - 8.5 ppm)

Count Aromatic Protons

3 Protons Found

Yes

Analyze Coupling Pattern

Pattern: d (H4) + dd (H5) + d/s (H7)
CONFIRMED: 6-Nitro Isomer

Ortho + Meta Coupling

Pattern: d (H6) + d (H7) + s (H4)
(H4 is isolated singlet)
LIKELY: 5-Nitro Isomer

Ortho + Singlet

Pattern: t (H6) + d (H5) + d (H7)
(Vicinal coupling dominant)

LIKELY: 4-Nitro Isomer

High Symmetry/Vicinal

Click to download full resolution via product page

Caption: Logic flow for distinguishing 6-nitroindan-1-amine from its regioisomers using 1H NMR

coupling constants.

Synthesis & Impurity Context
Understanding the synthesis helps anticipate impurities in the spectra.

Route: Nitration of N-acetyl-1-aminoindan → Hydrolysis → HCl Salt formation.

Common Impurities:

4-Nitro isomer: Often ~10-15% in the crude nitration mix. Must be removed by

crystallization.
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Dinitro species: If nitration is too aggressive (look for m/z 223 in MS).

Acetamide: If hydrolysis is incomplete (Singlet at ~1.9 ppm in NMR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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